2-Bromo-9,9'-spirobi[xanthene]
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Overview
Description
2-Bromo-9,9’-spirobi[xanthene] is a chemical compound with the molecular formula C25H15BrO2. It is a derivative of xanthene, where a bromine atom is substituted at the 2-position of the spirobi[xanthene] structure. This compound is known for its unique spiro structure, which imparts distinct photophysical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9’-spirobi[xanthene] typically involves the bromination of 9,9’-spirobi[xanthene]. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of 2-Bromo-9,9’-spirobi[xanthene] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9,9’-spirobi[xanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of de-brominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted xanthene derivatives.
Oxidation: Formation of xanthene oxides.
Reduction: Formation of 9,9’-spirobi[xanthene] without the bromine atom.
Scientific Research Applications
2-Bromo-9,9’-spirobi[xanthene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 2-Bromo-9,9’-spirobi[xanthene] involves its interaction with various molecular targets. In electronic applications, it acts as a hole transport material, facilitating the movement of positive charges. The spiro structure provides high thermal stability and efficient charge transport properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9,9’-spirobi[fluorene]: Similar in structure but with fluorene instead of xanthene.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: A derivative with multiple bromine substitutions
Uniqueness
2-Bromo-9,9’-spirobi[xanthene] is unique due to its spiro structure, which imparts distinct photophysical properties and high thermal stability. This makes it particularly valuable in applications requiring stable and efficient materials, such as in OLEDs and other electronic devices .
Properties
Molecular Formula |
C25H15BrO2 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-bromo-9,9'-spirobi[xanthene] |
InChI |
InChI=1S/C25H15BrO2/c26-16-13-14-24-20(15-16)25(19-9-3-6-12-23(19)28-24)17-7-1-4-10-21(17)27-22-11-5-2-8-18(22)25/h1-15H |
InChI Key |
JOPPFBFYCQONHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4OC5=CC=CC=C53)C6=C(O2)C=CC(=C6)Br |
Origin of Product |
United States |
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